molecular formula C18H24ClN5O3S B10928603 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B10928603
M. Wt: 425.9 g/mol
InChI Key: GZBCMQDCXUDGNI-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a benzyl and a chloro group, and an acetamide moiety linked to a piperazine ring with an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the benzyl and chloro substituents. The piperazine ring is then functionalized with an ethylsulfonyl group, and finally, the acetamide linkage is formed.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The benzyl and chloro groups are introduced via electrophilic aromatic substitution reactions.

    Functionalization of Piperazine: The piperazine ring is reacted with ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.

    Formation of Acetamide Linkage: The final step involves the reaction of the functionalized pyrazole and piperazine intermediates with acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its pharmacological properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

    Pharmacology: Investigation of its effects on various biological pathways and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(METHYLSULFONYL)PIPERAZINO]ACETAMIDE
  • N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(PROPYLSULFONYL)PIPERAZINO]ACETAMIDE

Uniqueness

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE is unique due to its specific substitution pattern and the presence of the ethylsulfonyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C18H24ClN5O3S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-(4-ethylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C18H24ClN5O3S/c1-2-28(26,27)24-10-8-22(9-11-24)14-17(25)20-18-16(19)13-23(21-18)12-15-6-4-3-5-7-15/h3-7,13H,2,8-12,14H2,1H3,(H,20,21,25)

InChI Key

GZBCMQDCXUDGNI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3

Origin of Product

United States

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